molecular formula C15H11FN2S B2935295 4-((2-Fluorobenzyl)thio)quinazoline CAS No. 721904-03-6

4-((2-Fluorobenzyl)thio)quinazoline

Cat. No.: B2935295
CAS No.: 721904-03-6
M. Wt: 270.33
InChI Key: DGOWZYFLXIVPAA-UHFFFAOYSA-N
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Description

4-((2-Fluorobenzyl)thio)quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The incorporation of a 2-fluorobenzylthio group into the quinazoline structure enhances its potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzyl)thio)quinazoline typically involves the reaction of 2-fluorobenzylthiol with a quinazoline precursor. One common method includes the nucleophilic substitution reaction where 2-fluorobenzylthiol reacts with 4-chloroquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorobenzyl)thio)quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thio

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWZYFLXIVPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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